molecular formula C27H24N4O2 B11671937 5-(4-(Benzyloxy)phenyl)-N'-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide CAS No. 307975-65-1

5-(4-(Benzyloxy)phenyl)-N'-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11671937
CAS No.: 307975-65-1
M. Wt: 436.5 g/mol
InChI Key: OUZZJUBODXWFSZ-FHUHYOMBSA-N
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Description

5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 5-(4-(benzyloxy)phenyl)-1H-pyrazole-3-carbohydrazide with 2-methyl-3-phenylacrolein under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2H-pyrazole-3-carboxylic acid (2-bromo-3-phenylallylidene)-hydrazide
  • 5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid (3-phenylallylidene)-hydrazide
  • 4-Methyl-5-phenyl-2H-pyrazole-3-carboxylic acid (2-chloro-3-phenylallylidene)-hydrazide

Uniqueness

5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the benzyloxy group and the phenylallylidene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

307975-65-1

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-20(16-21-8-4-2-5-9-21)18-28-31-27(32)26-17-25(29-30-26)23-12-14-24(15-13-23)33-19-22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,29,30)(H,31,32)/b20-16+,28-18+

InChI Key

OUZZJUBODXWFSZ-FHUHYOMBSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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